molecular formula C8H5F3N4 B2613385 1-(3-Trifluoromethyl-phenyl)-1H-tetrazole CAS No. 332384-72-2

1-(3-Trifluoromethyl-phenyl)-1H-tetrazole

Cat. No. B2613385
CAS RN: 332384-72-2
M. Wt: 214.151
InChI Key: KTIIWHHDNORXPA-UHFFFAOYSA-N
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Description

1-(3-Trifluoromethyl-phenyl)-1H-tetrazole, also known as TFMPT , is an organic compound with the chemical formula C₁₁H₁₃F₃N₂ . It belongs to the phenylpiperazine chemical class and is a substituted piperazine. TFMPT is often used in combination with benzylpiperazine (BZP) and other analogues as an alternative to the illicit drug MDMA (commonly known as “Ecstasy”) .


Chemical Reactions Analysis

TFMPT exhibits affinity for several serotonin receptors, including 5-HT₁A, 5-HT₁B, 5-HT₁D, 5-HT₂A, and 5-HT₂C. It functions as a full agonist at most of these sites, except for the 5-HT₂A receptor, where it acts as a weak partial agonist or antagonist. Additionally, TFMPT binds to the serotonin transporter (SERT) and promotes serotonin release. Unlike related compounds, it has minimal affinity for the 5-HT₃ receptor .

Scientific Research Applications

Catalysis and Synthesis

1-(3-Trifluoromethyl-phenyl)-1H-tetrazole and its derivatives are utilized in catalysis and synthetic chemistry. For instance, they are involved in the Markovnikov-selective formal hydroamination of styrenyl compounds, a process that facilitates the formation of tetrazolothione moieties in an atom-economical manner (Savolainen, Han & Wu, 2014). They are also employed in the synthesis of multi-heterocyclic anti-bacterial drugs, such as 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles, using reactions that involve (E)-1-(4-(1H-tetrazol-1-yl)phenyl)-3-arylprop-2-en-1-one (Dhevaraj, Gopalakrishnan & Pazhamalai, 2019).

Coordination Chemistry

In coordination chemistry, attempts to prepare fluorinated 5-aryl-1H-tetrazoles have been successful for certain derivatives, leading to the synthesis of compounds like (3,5-bis(trifluoromethyl)phenyl)tetrazole (BTFTH). From BTFTH, the Cu complex [(BTFT)2Cu(Py)2]n could be obtained and fully characterized, offering insights into the coordination chemistry of such compounds (Gerhards et al., 2015).

Material Science

The chemical's derivatives are crucial in material science, particularly in the development of novel, heterogeneous, and recyclable magnetic Brønsted acidic ionic liquids based on 5-phenyl-1H-tetrazole. These materials demonstrate high activity in the synthesis of 1-carbamoyl-1-phenylureas, offering advantages such as high yields, short reaction times, green reaction conditions, and the recyclability of the catalyst (Nasrollahzadeh, Issaabadi & Sajadi, 2018).

Catalytic Processes

1-(3-Trifluoromethyl-phenyl)-1H-tetrazole derivatives have been synthesized and used in catalytic processes, such as the Suzuki cross-coupling reactions of aryl halides with aryl boronic acids. This demonstrates the compound's utility in facilitating important chemical transformations (Gupta, Rim & Oh, 2004).

Crystallography and Molecular Docking

The structure of certain tetrazole derivatives, like 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole, has been determined through X-ray crystallography. These studies not only elucidate the molecular structure but also involve molecular docking studies to understand the interactions of these molecules with specific enzymes, providing valuable insights into the molecular behavior of these compounds (Al-Hourani et al., 2015).

Chemical Reviews and Synthesis Surveys

Moreover, tetrazole derivatives, including those of 1-(3-Trifluoromethyl-phenyl)-1H-tetrazole, are discussed in chemical reviews and synthesis surveys, underlining their importance in medicinal chemistry and drug design due to their bioisosterism, metabolic stability, and physicochemical properties. These reviews highlight the compound's synthesis methods, applications, and potential for future research (Neochoritis, Zhao & Dömling, 2019).

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N4/c9-8(10,11)6-2-1-3-7(4-6)15-5-12-13-14-15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIIWHHDNORXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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